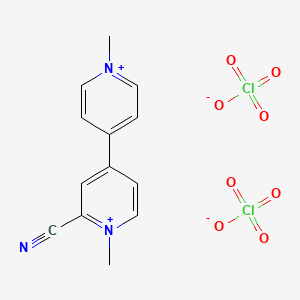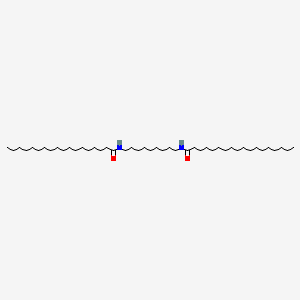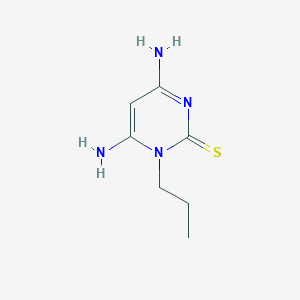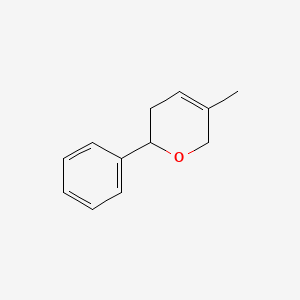
2-Propenoic acid, 3-(6-bromo-1H-indol-3-yl)-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position of the indole ring and a propenoic acid methyl ester group at the 3rd position, making it a valuable molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Formation of Propenoic Acid Derivative: The brominated indole is then reacted with an appropriate aldehyde under basic conditions to form the propenoic acid derivative.
Esterification: Finally, the propenoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid to yield (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid methyl ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoindole: Lacks the propenoic acid methyl ester group.
Indole-3-acetic acid: Contains a carboxylic acid group instead of the propenoic acid methyl ester group.
6-Bromoindole-3-carboxaldehyde: Contains an aldehyde group instead of the propenoic acid methyl ester group.
Uniqueness
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester is unique due to the presence of both the bromine atom at the 6th position and the propenoic acid methyl ester group at the 3rd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
134419-23-1 |
|---|---|
Fórmula molecular |
C12H10BrNO2 |
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
methyl (E)-3-(6-bromo-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h2-7,14H,1H3/b5-2+ |
Clave InChI |
KXOFEQMCIBBYME-GORDUTHDSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br |
SMILES canónico |
COC(=O)C=CC1=CNC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)



